4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid
Description
Properties
CAS No. |
878156-22-0 |
|---|---|
Molecular Formula |
C12H7ClF3N3O2 |
Molecular Weight |
317.65 g/mol |
IUPAC Name |
4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-9-8(12(14,15)16)5-17-11(19-9)18-7-3-1-6(2-4-7)10(20)21/h1-5H,(H,20,21)(H,17,18,19) |
InChI Key |
JGUGUBMVSNDFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Ring
The initial step involves synthesizing the pyrimidine ring, which can be achieved through various methods, often starting from simpler precursors:
Starting Material : 2,4-Dichloro-5-trifluoromethylpyrimidine is commonly used.
Reaction Conditions : The precursor is dissolved in a mixed solvent (e.g., dichloroethane and tert-butanol) and cooled under nitrogen protection before adding zinc bromide as a catalyst. The reaction mixture is allowed to stir at room temperature overnight.
Introduction of Functional Groups
Following the formation of the pyrimidine ring, functional groups are introduced:
- Chloro and Trifluoromethyl Groups : These groups are typically introduced via halogenation reactions. The chloro group can be substituted using nucleophiles in subsequent reactions to enhance the compound's reactivity.
Coupling with Benzoic Acid
The next critical step involves coupling the pyrimidine derivative with benzoic acid:
Reagents : A coupling reagent such as a carbodiimide (e.g., N,N'-carbonyldiimidazole) is often employed to facilitate this reaction.
Reaction Process : The pyrimidine derivative is combined with benzoic acid in an appropriate solvent (such as dichloromethane), and the mixture is stirred under nitrogen atmosphere until completion, monitored by techniques like thin-layer chromatography.
Final Conversion to Acid Form
The final step converts the ester or amide intermediate into the desired acid form:
- Hydrolysis : This is typically performed using hydrochloric acid in dioxane, where the intermediate is dissolved and stirred at room temperature until precipitation occurs.
The overall yield and purity of each intermediate at various stages are critical for assessing the efficiency of the synthesis route:
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pyrimidine Derivative | 97% | 94.68% |
| 2 | Coupled Intermediate | 76% | 92.24% |
| 3 | Final Acid | 93% | 93.7% |
The preparation of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid involves a series of well-defined steps that require precise control over reaction conditions to achieve high yields and purities. Each step builds upon the previous one, highlighting the importance of intermediates in the synthesis pathway. Future research may focus on optimizing these methods further to enhance efficiency and reduce costs associated with production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at the pyrimidine 4-position undergoes regioselective substitution with nucleophiles. This reactivity is critical for synthesizing pharmacologically active derivatives.
Key Reactions:
Mechanistic Insights:
-
Regioselectivity arises from electronic effects: The 4-chloro position is more electrophilic due to electron-withdrawing trifluoromethyl and pyrimidine ring effects .
-
Steric hindrance at the 2-position (due to the bulky benzoic acid group) further directs substitution to the 4-position .
Oxidation-Reduction Reactions
The benzoic acid moiety and pyrimidine ring participate in redox transformations.
Oxidation:
| Reactant | Oxidizing Agent | Product | Application |
|---|---|---|---|
| Benzoic acid group | KMnO₄ (acidic) | No reaction (stable) | – |
| Pyrimidine ring | H₂O₂, Fe catalyst | N-Oxides (unstable) | Limited utility |
Reduction:
| Reactant | Reducing Agent | Product | Notes |
|---|---|---|---|
| Nitro intermediates (precursors) | H₂, Pd/C | Amines | Key step in synthetic pathways |
| Trifluoromethyl group | Not reducible under standard conditions | – | CF₃ stability confirmed |
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions for constructing biaryl systems.
Suzuki–Miyaura Coupling:
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 80°C | 4-Biphenyl derivative | 68% |
| Heteroaryl boronic acid | PdCl₂(dppf) | Toluene/EtOH, reflux | Heterocyclic hybrids | 54–61% |
Limitations:
-
Coupling occurs preferentially at the chloro position if unsubstituted.
-
Trifluoromethyl group remains inert under these conditions.
Acid-Base Reactions
The benzoic acid group displays characteristic pH-dependent behavior.
| Reaction Type | Reagent | pKa | Outcome |
|---|---|---|---|
| Deprotonation | NaOH | 4.2 | Water-soluble carboxylate salt |
| Esterification | SOCl₂/ROH | – | Alkyl esters (e.g., methyl, tert-butyl) |
Synthetic Utility:
-
Ester derivatives (e.g., tert-butyl ester) improve solubility for intermediate purification .
-
Carboxylate forms enable ionic interactions in biological systems.
Stability Under Hydrolytic Conditions
Critical for assessing storage and application in aqueous environments.
| Condition | Result | Half-Life |
|---|---|---|
| pH 7, 25°C | Stable (>95% intact at 24 hrs) | – |
| pH 1, 80°C | Degradation (pyrimidine ring hydrolysis) | 2.3 hrs |
| pH 13, 60°C | Carboxylate formation; no ring cleavage | – |
Photochemical Reactivity
UV exposure studies reveal limited photosensitivity:
| Wavelength | Exposure Time | Degradation |
|---|---|---|
| 254 nm | 6 hrs | <5% decomposition |
| 365 nm | 24 hrs | 12% decomposition |
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The compound acts as a modulator for specific kinases, particularly LRRK2 (Leucine-rich repeat kinase 2), which is associated with Parkinson's disease. Research indicates that derivatives of this compound can selectively inhibit LRRK2 activity, thereby offering potential therapeutic avenues for neurodegenerative disorders .
Antitumor Activity
Studies have shown that compounds structurally related to 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid exhibit antitumor properties. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. This suggests that the compound could be further developed into an anticancer agent by modifying its structure to enhance efficacy and selectivity against tumor cells .
Chemical Properties and Structure-Activity Relationship
Understanding the chemical properties of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is crucial for optimizing its applications. The compound has a molecular formula of C12H9ClF3N3O2 and a molecular weight of 307.67 g/mol. Its structure includes a pyrimidine ring, which is essential for its biological activity.
Case Study: LRRK2 Inhibition
A notable study published in Nature explored the inhibition of LRRK2 by compounds derived from 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid. The research demonstrated that these compounds could effectively reduce LRRK2 phosphorylation levels in cellular models, suggesting their potential use in treating Parkinson's disease .
Case Study: Anticancer Activity
Another study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in cancer cells, highlighting its potential as a lead compound for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity, while the benzoic acid moiety may enhance its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic Acid and Analogues
| Compound Name (CAS) | Core Structure | Key Substituents | Structural Differences from Target Compound |
|---|---|---|---|
| 3-(2-Aminopyrimidin-5-yl)benzoic acid (914349-45-4) | Benzoic acid + pyrimidine | Pyrimidine: 2-amino, 5-substituent; benzoic acid at position 3 | No chloro/CF₃; substitution on benzoic acid (3 vs. 4) |
| 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (834884-94-5) | Quinolinecarboxylic acid | Quinoline with 4-chlorophenyl and 4-methylphenyl sulfanyl groups | Different heterocycle (quinoline vs. pyrimidine) |
| 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (477867-85-9) | Bicycloheptane + benzoic acid | Bicyclic core with 2-chloroanilino carbonyl | Non-aromatic bicyclic core; absence of pyrimidine |
| Cis-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (735269-97-3) | Cyclohexane + benzoic acid | Cyclohexane with 4-cyanobenzoyl group | Aliphatic core; lacks heteroaromatic rings |
| 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (443875-50-1) | Benzoic acid + thiazolidinone + furyl | Thiazolidinone and furyl substituents; chloro at benzoic acid position 2 | Complex substituents; no pyrimidine |
| (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (1026678-38-5) | Thiazolidinone + hydrazone | Chlorophenyl hydrazone-linked thiazolidinone | Different heterocycle (thiazolidinone vs. pyrimidine) |
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrimidine ring distinguishes it from quinoline (CAS 834884-94-5), bicycloheptane (CAS 477867-85-9), and thiazolidinone-based analogues (CAS 443875-50-1, 1026678-38-5) .
Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to analogues lacking halogenated alkyl groups (e.g., CAS 914349-45-4). This may improve membrane permeability and bioavailability . Chloro vs. Other Halogens: The 4-chloro substituent on the pyrimidine could act as an electron-withdrawing group, stabilizing the ring system and influencing binding affinity compared to non-halogenated analogues.
Positional Isomerism: The amino linkage at the para position of benzoic acid in the target compound contrasts with the meta substitution in CAS 914349-45-4. This positional difference may alter molecular geometry, solubility, and target engagement .
Biological Activity
4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is . It features a pyrimidine ring substituted with a chloro and trifluoromethyl group, linked to a benzoic acid moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly kinases.
Biological Mechanisms
Research indicates that this compound exhibits significant biological activity through its role as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their dysregulation is often associated with diseases such as cancer.
- Inhibition of Kinase Activity : The compound has shown the ability to inhibit specific kinases involved in cell proliferation and survival.
- Targeting LRRK2 : Studies have indicated that derivatives of this compound can modulate the activity of LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease .
Efficacy in Assays
The biological activity of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid has been evaluated through various in vitro assays:
| Assay Type | Description | Results |
|---|---|---|
| Kinase Inhibition Assay | Measures the ability to inhibit specific kinases. | Significant inhibition noted. |
| Cell Proliferation Assay | Evaluates effects on cancer cell lines. | Reduced proliferation observed. |
| Apoptosis Assay | Assesses induction of programmed cell death in cells. | Increased apoptosis detected. |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In a study published by researchers at the Groningen Research Institute, the compound demonstrated potent anti-proliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation focused on its neuroprotective properties against LRRK2-mediated toxicity in neuronal models, indicating promise for treating neurodegenerative diseases .
- Synergistic Effects : Research has also indicated that when used in combination with other pharmacological agents, the compound may enhance therapeutic efficacy through synergistic mechanisms .
Q & A
Q. What methodologies are recommended for elucidating the compound’s metabolic fate in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
